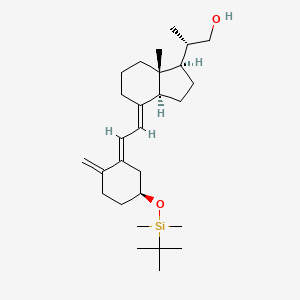

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C28H48O2Si and its molecular weight is 444.775. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol, often referred to as compound W168898, is a complex organic molecule with significant biological implications. It is primarily recognized as an intermediate in the synthesis of vitamin D receptor antagonists and has been studied for its potential antiproliferative activities against various cancer cell lines.

| Property | Value |

|---|---|

| Molecular Formula | C34H62O3SI2 |

| Molecular Weight | 575.04 g/mol |

| Boiling Point | 572.7 ± 50.0 °C (Predicted) |

| Density | 0.96 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in dichloromethane |

| pKa | 14.97 ± 0.10 (Predicted) |

Antiproliferative Effects

Research has demonstrated that compound W168898 exhibits notable antiproliferative activity against various cancer cell lines. In particular, studies have shown that it has comparable potency to natural epothilone A, a well-known antitumor agent. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:

- A549 Cell Line : IC50 = 1.1 nM

- MCF-7 Cell Line : IC50 = 1.4 nM

These values suggest that compound W168898 is significantly more potent than many other compounds tested in similar conditions, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of compound W168898 appears to be linked to its ability to disrupt microtubule dynamics, similar to the action of epothilones. It binds effectively to tubulin, inhibiting polymerization and thus preventing cell division. This mechanism is critical for its antiproliferative effects, particularly in rapidly dividing cells such as those found in tumors .

Study on Migrastatic Activity

A study evaluated the migrastatic effects of various compounds including W168898 using a spheroid invasion assay with human melanoma cells (BLM). The results indicated that while the compound did not significantly increase cell migration, it effectively reduced the relative spheroid area, demonstrating its potential as a migrastatic agent .

Comparative Analysis with Other Compounds

In a comparative study involving structurally similar compounds, W168898 exhibited superior activity profiles against both A549 and MCF-7 cell lines when compared to derivatives lacking specific functional groups or structural features. This suggests that the presence of tert-butyldimethylsilyl groups and the overall stereochemistry of W168898 contribute significantly to its biological efficacy .

Applications De Recherche Scientifique

Vitamin D Receptor Antagonism

One of the primary applications of this compound is its role as an intermediate in synthesizing ZK 159222, a known vitamin D receptor antagonist. This compound exhibits potential therapeutic effects in conditions influenced by vitamin D signaling, such as certain cancers and metabolic disorders .

Synthesis of Arginase Inhibitors

The compound can also be utilized in the synthesis of arginase inhibitors. Arginase plays a crucial role in the urea cycle and has implications in various diseases, including cancer and cardiovascular diseases. The inhibition of arginase can enhance the availability of L-arginine, which is vital for nitric oxide production and other metabolic pathways .

Synthesis Pathways

The synthesis of (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol involves several steps that require careful control of stereochemistry and functional group transformations.

Synthetic Route Overview

- Starting Materials : The synthesis typically begins with readily available cyclohexene derivatives.

- Functionalization : Key steps include silylation using tert-butyldimethylsilyl chloride to protect hydroxyl groups, followed by various coupling reactions to build the indene structure.

- Final Steps : The final product is obtained through selective deprotection and purification processes.

Case Study 1: Development of ZK 159222

Research conducted on ZK 159222 highlighted its effectiveness as a vitamin D receptor antagonist. In vitro studies demonstrated its ability to inhibit the receptor's activity, leading to reduced cell proliferation in cancer cell lines .

Case Study 2: Arginase Inhibition

A recent study explored the synthesis of arginase inhibitors using (S)-2-((1R,3aS,7aR,E)-4-(E)-2-(3S,5R)-3,5-bis(tert-butyldimethylsilyl)oxy) derivatives. These compounds showed promising results in enhancing L-arginine bioavailability and exhibited anti-tumor properties in preclinical models .

Propriétés

IUPAC Name |

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26,29H,1,9-11,14-19H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26+,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRJEDPAKOGUNG-JMMKEDKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.